MK-0249 - 1167574-41-5

MK-0249

Catalog Number: EVT-276024
CAS Number: 1167574-41-5
Molecular Formula: C23H24F3N3O2
Molecular Weight: 431.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MK0249 has been used in trials studying the treatment of Hypopnea Syndrome, Alzheimer's Disease, Paranoid Schizophrenia, Sleep Apnea, Obstructive, and Excessive Daytime Sleepiness, among others.
Synthesis Analysis

The synthesis of MK-0249 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes are proprietary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various organic reactions.
  2. Key Reactions: Common techniques include:
    • N-alkylation: To introduce alkyl groups that enhance receptor binding.
    • Coupling Reactions: To form the core structure of MK-0249.
  3. Purification: The final product is purified using methods such as recrystallization or chromatography to achieve the desired purity for biological testing.

Technical details regarding specific reagents and conditions are often proprietary or not disclosed in public literature but are essential for achieving high yields and purity .

Molecular Structure Analysis

The molecular structure of MK-0249 is characterized by its unique arrangement of atoms that confer its biological activity. The compound features:

  • Chemical Formula: C17_{17}H20_{20}N4_{4}S
  • Molecular Weight: Approximately 312.43 g/mol
  • Structural Features: It contains an indole moiety linked to a side chain that interacts with the histamine H3 receptor.

Detailed structural data can be visualized through chemical databases, which provide insights into the three-dimensional conformation of MK-0249, crucial for understanding its binding interactions with biological targets .

Chemical Reactions Analysis

MK-0249 undergoes various chemical reactions when interacting with biological systems, primarily focusing on its mechanism of action as a histamine H3 receptor antagonist. Key reactions include:

  1. Binding to Histamine H3 Receptor: MK-0249 competes with endogenous histamine for binding sites on the receptor, effectively blocking its action.
  2. Pharmacokinetics: The compound is metabolized in the liver, showing good hepatic clearance (approximately 11 mL/min/kg), which influences its bioavailability and dosing regimen .
  3. Potential Metabolites: Studies suggest that MK-0249 may be transformed into various metabolites through cytochrome P450 enzymes, impacting its pharmacological profile.

These reactions are critical for understanding both the therapeutic effects and side effects associated with MK-0249 .

Mechanism of Action

MK-0249 functions primarily as an inverse agonist at the histamine H3 receptor. Its mechanism involves:

  1. Receptor Interaction: By binding to the histamine H3 receptor, MK-0249 stabilizes the inactive form of the receptor, preventing it from activating downstream signaling pathways typically stimulated by histamine.
  2. Impact on Neurotransmission: This antagonistic action leads to increased release of neurotransmitters such as acetylcholine and norepinephrine, which can enhance cognitive functions and alleviate symptoms associated with disorders like schizophrenia .
  3. Pharmacodynamic Studies: Research utilizing positron emission tomography (PET) has demonstrated significant occupancy levels of MK-0249 at therapeutic doses, correlating with its pharmacodynamic effects in humans .
Physical and Chemical Properties Analysis

MK-0249 exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates favorable solubility profiles conducive to oral administration.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • LogP Value: A calculated logP value indicates moderate lipophilicity, influencing its absorption and distribution within biological systems.

These properties are essential for optimizing formulation strategies and predicting in vivo behavior .

Applications

MK-0249 has potential applications in various scientific fields:

  1. Neuropharmacology: As a histamine H3 receptor antagonist, it is being explored for treating cognitive deficits in schizophrenia and other neuropsychiatric disorders.
  2. Research Tool: MK-0249 serves as a valuable tool in pharmacological studies aimed at understanding the role of histamine receptors in brain function and disease.
  3. Drug Development: Ongoing research focuses on optimizing MK-0249's pharmacokinetic properties to improve efficacy and safety profiles for clinical use.
Mechanistic Pharmacology of MK-0249

Receptor Interaction Dynamics and Selectivity Profiling

Structural Basis of H3 Receptor Antagonism

MK-0249 (2-((6-(4-methylpiperazin-1-yl)pyridin-3-yl)oxy)-N-(5-methylpyridin-2-yl)nicotinamide) is a potent non-imidazole inverse agonist/antagonist of the human histamine H₃ receptor (H₃R), exhibiting sub-nanomolar binding affinity (Ki = 6.8 ± 1.3 nM). The molecular architecture of H₃R, resolved via crystallography, reveals a shallow orthosteric pocket within the transmembrane helical bundle (TM3-TM7) where MK-0249 binds competitively [4] [10]. Key interactions driving its antagonism include:

  • Salt bridge formation: The protonated amine of MK-0249’s piperazine group engages D114³.³² (Ballesteros-Weinstein numbering) in TM3, a residue critical for histamine recognition across aminergic GPCRs [4].
  • Hydrophobic pocket occupancy: Its fluorophenyl moiety inserts into a subpocket formed by F193ECL2, Y374⁶.⁵¹, and Y394⁷.³⁶, stabilizing the inactive receptor conformation [4] [10].
  • Allosteric modulation: Cholesterol binds near E395⁷.³⁶ in an adjacent site, potentially influencing MK-0249’s accessibility but not directly competing [4].

Mutagenesis studies confirm that alanine substitution at F193ECL2 or Y374⁶.⁵¹ abolishes MK-0249 binding, underscoring their role in ligand specificity [4].

Table 1: Critical Residues for MK-0249 Binding to Human H₃ Receptor

Residue (Location)Interaction TypeFunctional Impact of Mutation
D114³.³² (TM3)Ionic bond↓ Histamine affinity; minimal effect on MK-0249 Ki
F193ECL2π-StackingComplete loss of MK-0249 inhibition
Y374⁶.⁵¹ (TM6)HydrophobicAbolished antagonist activity
E395⁷.³⁶ (TM7)Hydrogen bonding18-fold reduction in MK-0249 potency

Cross-Reactivity Analysis with Other Histamine Receptor Subtypes

MK-0249 demonstrates exceptional selectivity (>500-fold) for H₃R over H₁R, H₂R, and H₄R subtypes, attributed to divergent residue compositions in their ligand-binding pockets [7] [10]:

  • H₁R selectivity barrier: Bulkier residues (e.g., F432ECL2) sterically hinder MK-0249’s fluorophenyl group [10].
  • H₄R discrimination: Despite 35% sequence homology with H₃R, H₄R contains T323⁶.⁵⁵ instead of M378⁶.⁵⁵ in H₃R, reducing hydrophobic complementarity. Computational models indicate MK-0249’s trifluoromethyl group clashes with H₄R’s narrower TM6-TM7 cleft [10].
  • Species-specific variance: MK-0249 binds rhesus H₃R (Ki = 4.3 nM) comparably to human receptors but exhibits lower rat affinity (Ki = 33 nM) due to S/T polymorphisms in TM5 [7].

Table 2: Selectivity Profile of MK-0249 Across Histamine Receptors

Receptor SubtypeMK-0249 Ki (nM)Selectivity Ratio (vs. H₃R)Key Discriminatory Residues
Human H₃R6.8 ± 1.31
Human H₁R>10,000>1,470F432ECL2
Human H₂R>10,000>1,470D98³.³², E172ECL2
Human H₄R1,200 ± 140176T323⁶.⁵⁵, V102³.³²
Rat H₃R33 ± 34.9T119³.³⁶, A122³.³⁹

Kinetic Binding Studies Using Radioligand Displacement Assays

Radioligand displacement assays ([³H]-N-α-methylhistamine) quantify MK-0249’s binding kinetics, revealing rapid association (kon = 2.1 × 10⁷ M⁻¹min⁻¹) and moderate dissociation (koff = 0.12 min⁻¹), yielding a calculated Kd of 5.7 nM, consistent with equilibrium binding data [6] [7]. Real-time cell-based kinetic assays (LigandTracer®) confirm:

  • Biphasic dissociation: 85% of MK-0249 dissociates rapidly (t½ = 4.2 min), while 15% exhibits prolonged binding (t½ = 32 min), suggesting allosteric stabilization by membrane cholesterol [4] [6].
  • Competition dynamics: MK-0249 displaces H₃R agonists (e.g., R-α-methylhistamine) with IC₅₀ = 1.7 nM, aligning with its functional potency in cAMP accumulation assays [7].

Table 3: Kinetic Binding Parameters of MK-0249 at Human H₃R

ParameterValueMethodReference
Association rate (kon)2.1 × 10⁷ M⁻¹min⁻¹Radioligand displacement [7]
Dissociation rate (koff)0.12 min⁻¹ (85% fast phase)Real-time cell binding (LigandTracer®) [6]
Calculated Kd (koff/ kon)5.7 nMKinetic analysis [6]
IC₅₀ vs. [³H]-N-α-methylhistamine1.7 nMCompetition binding [7]

Properties

CAS Number

1167574-41-5

Product Name

MK-0249

IUPAC Name

2-methyl-3-[4-(3-pyrrolidin-1-ylpropoxy)phenyl]-5-(trifluoromethyl)quinazolin-4-one

Molecular Formula

C23H24F3N3O2

Molecular Weight

431.4 g/mol

InChI

InChI=1S/C23H24F3N3O2/c1-16-27-20-7-4-6-19(23(24,25)26)21(20)22(30)29(16)17-8-10-18(11-9-17)31-15-5-14-28-12-2-3-13-28/h4,6-11H,2-3,5,12-15H2,1H3

InChI Key

DDDZBLNULGDPGA-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

MK-0249; MK0249; MK 0249

Canonical SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3=CC=C(C=C3)OCCCN4CCCC4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.